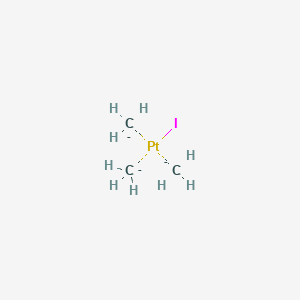

Iodotrimethylplatinum(IV)

Description

Properties

IUPAC Name |

carbanide;iodoplatinum | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.HI.Pt/h3*1H3;1H;/q3*-1;;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSQPOLLUOLHHF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].I[Pt] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9IPt-3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473900 | |

| Record name | Iodotrimethylplatinum(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14364-93-3 | |

| Record name | Iodotrimethylplatinum(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Iodotrimethylplatinum Iv

Established Synthetic Pathways for Iodotrimethylplatinum(IV)

The synthesis of iodotrimethylplatinum(IV) has been approached through several key methodologies, primarily involving Grignard reagents and ligand exchange reactions.

Grignard Reagent Approaches

The traditional and most common method for preparing iodotrimethylplatinum(IV) involves the reaction of a platinum(IV) salt with a methyl Grignard reagent. wikipedia.orgacs.org The pioneering work by Pope and Peachey utilized the reaction of chloroplatinic acid with an excess of methylmagnesium iodide. wikipedia.orgresearchgate.net This initial synthesis yielded a yellow crystalline solid, which was noted to contain iodine impurities. wikipedia.orgresearchgate.net

Over the years, refinements to this approach have been made to improve yield and purity. A significant improvement involves the use of potassium hexachloroplatinate (K₂PtCl₆) as the platinum source. wikipedia.orgacs.org This reagent is considered more facile to handle than chloroplatinic acid. wikipedia.org To minimize the formation of byproducts associated with using a large excess of the Grignard reagent, iodomethane (B122720) is often added to the reaction mixture. wikipedia.orggoogle.com This strategy reduces the required amount of methylmagnesium iodide. wikipedia.org The reaction of anhydrous platinum(IV) chloride with methylmagnesium iodide is also a known route, though it can be complex, leading to a mixture of products including tetramethylplatinum, dimethylplatinum diiodide, and methylplatinum pentaiodide alongside the desired iodotrimethylplatinum(IV). thieme-connect.deresearchgate.net

The Grignard reaction is a powerful tool for forming carbon-carbon single bonds and is widely used in the synthesis of alcohols from carbonyl compounds. wisc.edu In the context of organometallic synthesis, Grignard reagents, with their nucleophilic carbon atom, are essential for introducing alkyl groups to metal centers. wisc.edubyjus.com

| Precursor | Reagent | Key Features |

| Chloroplatinic acid | Excess methylmagnesium iodide | Original synthesis method, yielded product with iodine impurities. wikipedia.orgresearchgate.net |

| Potassium hexachloroplatinate | Methylmagnesium iodide and iodomethane | Improved method, reduces byproducts by minimizing the required amount of Grignard reagent. wikipedia.orgacs.org |

| Anhydrous platinum(IV) chloride | Methylmagnesium iodide | Can lead to a complex mixture of methylated platinum products. thieme-connect.deresearchgate.net |

Ligand Exchange and Anion Metathesis Routes

Iodotrimethylplatinum(IV) can also be synthesized through ligand exchange and anion metathesis reactions. wikipedia.org These methods offer alternative pathways that can be advantageous depending on the available starting materials.

Anion metathesis, a reaction involving the formal exchange of ions, provides a straightforward route to iodotrimethylplatinum(IV). nih.gov Starting from other trimethylplatinum(IV) complexes, such as those containing nitrate (B79036) or sulfate (B86663) ligands, treatment with a source of iodide ions, like potassium iodide, results in the formation of iodotrimethylplatinum(IV). wikipedia.org This ion exchange process is an effective way to introduce the iodide ligand. wikipedia.org

Ligand exchange reactions are also employed in the synthesis of derivatives of iodotrimethylplatinum(IV). While not a direct synthesis of the parent compound, these reactions highlight the reactivity of the trimethylplatinum(IV) core. For instance, the reaction of bis(η⁴-cycloocta-1,5-diene)platinum(0) with ethene is a known method for synthesizing other platinum complexes. thieme-connect.de

Optimized Isolation Procedures in Synthesis

The isolation and purification of iodotrimethylplatinum(IV) are critical steps in its synthesis, particularly when using Grignard-based methods which can produce a variety of byproducts. acs.org Early procedures involving the decomposition of excess Grignard reagent with cold 10% hydrochloric acid often resulted in the formation of orange and black insoluble products, identified as dimethylplatinum diiodide and platinum iodides, respectively. acs.org Subsequent extraction of this mixture with hot benzene (B151609) yielded very low amounts of the desired product. acs.org

An improved isolation procedure has been developed to circumvent these issues, consistently providing a pure product in high yields (80-82%). acs.org This optimized method involves the filtration of the reaction mixture prior to the decomposition of the excess Grignard reagent. acs.org This step effectively removes magnesium salts. acs.org The clear filtrate is then treated with acetone, which reacts with the excess Grignard reagent to form a tert-butyl alcoholate. acs.org This alcoholate complexes with the remaining magnesium iodides, allowing them to be dissolved in dilute hydrochloric acid and separated from the benzene layer containing the product. acs.org

Derivatization to Related Trimethylplatinum(IV) Halide Complexes

Iodotrimethylplatinum(IV) serves as a versatile precursor for the synthesis of other trimethylplatinum(IV) halide complexes. These derivatization reactions typically involve ligand substitution or exchange. For example, while not a direct conversion from the iodide, the synthesis of acetyl(chloro)ethylmethylplatinum(IV) demonstrates the modification of the ligands around a platinum(IV) center. thieme-connect.de The cleavage of the germanium-platinum bond in (R₃P)₂Pt(GePh₃) by reagents like hydrogen chloride and methyl iodide also illustrates the reactivity of platinum complexes, which can proceed through platinum(IV) intermediates. rsc.org

Synthetic Routes to Iodotrimethylplatinum(IV) Coordination Compounds

The tetrameric structure of iodotrimethylplatinum(IV) can be broken down by ligand substitution, leading to the formation of a wide variety of monomeric and dinuclear octahedral organoplatinum complexes. wikipedia.orgrsc.org This reactivity makes it a valuable starting material for synthesizing coordination compounds with various ligands.

The reaction of tetrameric iodotrimethylplatinum(IV) with an excess of 3-substituted pyridines in chloroform (B151607) yields mononuclear complexes of the type [PtMe₃L₂I]. rsc.org These mononuclear complexes can further react with iodotrimethylplatinum(IV) to form dinuclear species. rsc.org The specific products formed (syn or anti isomers) can be influenced by the nature of the substituent on the pyridine (B92270) ligand. rsc.org

Similarly, treatment of iodotrimethylplatinum(IV) with substituted pyridines such as 4-dimethylaminopyridine, 3-bromopyridine (B30812), and 4-cyanopyridine (B195900) results in the formation of [PtMe₃L₂I] complexes in good yield. researchgate.net Bipyridine ligands also react with iodotrimethylplatinum(IV) in an equimolar ratio to produce mononuclear complexes of the formula [PtMe₃(L-L)I]. researchgate.net Furthermore, the pyridine ligands in [PtMe₃L₂I] can be exchanged for more stable chelate bipyridine ligands. researchgate.net

The reaction of iodotrimethylplatinum(IV) with N,N-heterocyclic carbenes (NHCs), such as 1,3-dimethylimidazol-2-ylidene (B1247496), can lead to reductive elimination of ethane (B1197151) and the formation of platinum(II) complexes. acs.org In contrast, the reaction with N,O-heterocyclic carbenes can yield stable tris(carbene)trimethylplatinum(IV) compounds. acs.org

The following table summarizes some of the coordination compounds synthesized from iodotrimethylplatinum(IV):

| Reactant Ligand | Product Complex Type |

| 3-Substituted Pyridines | Mononuclear [PtMe₃L₂I] and Dinuclear [PtMe₃(L)I]₂ rsc.org |

| 4-Substituted Pyridines | Mononuclear [PtMe₃L₂I] researchgate.net |

| Bipyridines | Mononuclear [PtMe₃(L-L)I] researchgate.net |

| N,N-Heterocyclic Carbenes | Platinum(II) complexes via reductive elimination acs.org |

| N,O-Heterocyclic Carbenes | Tris(carbene)trimethylplatinum(IV) complexes acs.org |

Molecular and Supramolecular Architecture of Iodotrimethylplatinum Iv Complexes

Solid-State Structural Characterization via X-ray Diffraction

X-ray diffraction studies have been pivotal in elucidating the intricate solid-state architecture of iodotrimethylplatinum(IV). These investigations have revealed a well-defined and stable molecular arrangement.

In the solid state, iodotrimethylplatinum(IV) exists as a tetramer, forming a cubane-type cluster. wikipedia.org This structure consists of four platinum(IV) centers and four iodide ligands arranged at the alternating vertices of a distorted cube. wikipedia.orgnih.gov This tetrameric aggregation is a classic and stable arrangement for many trimethylplatinum(IV) complexes with halide and pseudohalide ligands. nih.gov The cubane (B1203433) framework is a recurring motif in the chemistry of organoplatinum compounds. nih.gov

The three methyl groups attached to each platinum atom are arranged in a facial (fac) configuration on one of the faces of the octahedron. The other three coordination sites are occupied by the iodide ligands. The iodide ligands play a crucial role in the formation of the tetrameric structure by acting as triply bridging ligands, connecting three platinum(IV) centers. wikipedia.org This bridging function is fundamental to the construction of the cubane core.

Below is a table summarizing key structural parameters of the iodotrimethylplatinum(IV) tetramer determined by X-ray crystallography.

| Parameter | Value | Reference |

| Molecular Formula | [(CH₃)₃PtI]₄ | wikipedia.org |

| Crystal System | Monoclinic | wikipedia.org |

| Coordination Geometry | Pseudo-octahedral | wikipedia.orgnih.gov |

| Pt-I Bond Distance (average) | 2.83 Å | wikipedia.org |

| Pt-C Bond Distance (average) | 2.04 Å | wikipedia.org |

Solution-Phase Speciation and Dynamic Equilibria

In solution, the behavior of iodotrimethylplatinum(IV) is more complex than in the solid state. The cubane structure can be cleaved by ligands, leading to a dynamic equilibrium between different species. wikipedia.org

Upon dissolution in coordinating solvents or in the presence of ligands such as pyridines, the tetrameric cubane of iodotrimethylplatinum(IV) can break down to form mononuclear and dinuclear complexes. rsc.orgresearchgate.net For instance, with an excess of a pyridine (B92270) ligand (L), mononuclear complexes of the type [PtMe₃L₂I] are formed. rsc.org In an equimolar ratio with the parent tetramer, these mononuclear species can then form iodo-bridged dinuclear complexes, [PtMe₃LI]₂, which exist as syn and anti isomers. rsc.orgmit.edu The dinuclear complexes feature two platinum centers held together by two bridging iodide atoms, resulting in an edge-sharing bi-octahedral structure. rsc.orgresearchgate.net

The equilibrium between the mononuclear and dinuclear species in solution is significantly influenced by the electronic and steric properties of the ancillary ligands, such as substituted pyridines. rsc.orgcardiff.ac.uk

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyridine ring can modulate the stability of the different species in solution. rsc.orgrsc.org For example, the population of mononuclear and dinuclear forms in solution is dependent on the electronic effect of the pyridine substituents. rsc.org

Steric Effects: The steric bulk of the ligands also plays a critical role. rsc.orgnih.govchemrxiv.orgillinois.edu More sterically demanding ligands can favor the formation of mononuclear complexes over the more crowded dinuclear species. cardiff.ac.uk The interplay between these electronic and steric factors determines the predominant species in solution under a given set of conditions. rsc.org

The following table illustrates the types of complexes formed in solution with pyridine-type ligands.

| Reactants | Ligand Type | Resulting Species in Solution |

| [(PtMe₃I)₄] + excess Pyridine (L) | Monodentate | Mononuclear: [PtMe₃L₂I] |

| [PtMe₃L₂I] + [(PtMe₃I)₄] (equimolar) | Monodentate | Dinuclear: syn- and anti-[PtMe₃LI]₂ |

Isomerism in Dinuclear Assemblies (Syn and Anti-forms)

Iodotrimethylplatinum(IV) readily forms iodo-bridged dinuclear complexes, which can exist as two distinct geometrical isomers: syn and anti. These isomers arise from the relative orientation of the ligands on the two platinum centers. In the syn isomer, the non-bridging ligands are on the same side of the plane defined by the two platinum and two bridging iodine atoms, while in the anti isomer, they are on opposite sides.

The formation and stability of these isomers are influenced by factors such as the nature of the ancillary ligands and the reaction conditions. For instance, the reaction of tetrameric trimethylplatinum(IV) iodide, [PtMe₃I]₄, with substituted pyridines can lead to the formation of both syn and anti dinuclear complexes. The specific isomer obtained can be characterized using techniques like ¹H NMR spectroscopy and confirmed by single-crystal X-ray diffraction.

A notable example is the structural characterization of dinuclear complexes with substituted pyridines. The reaction with 3-cyanopyridine (B1664610) (3-CNpy) has been shown to yield the syn isomer, syn-[PtMe₃(3-CNpy)I]₂, while the use of 3-bromopyridine (B30812) (3-Brpy) can lead to the formation of the anti isomer, anti-[PtMe₃(3-Brpy)I]₂.

Table 1: Crystallographic Data for Syn and Anti-Isomers of Dinuclear Iodotrimethylplatinum(IV) Complexes

| Feature | syn-[PtMe₃(3-CNpy)I]₂ | anti-[PtMe₃(3-Brpy)I]₂ |

| Isomer | Syn | Anti |

| Ancillary Ligand | 3-Cyanopyridine | 3-Bromopyridine |

| Platinum Coordination | Distorted Octahedral | Distorted Octahedral |

| Bridging Ligands | Two Iodine Atoms | Two Iodine Atoms |

| Relative Ligand Orientation | Same Side | Opposite Sides |

This table is generated based on the existence of crystallographically characterized syn and anti-isomers of dinuclear iodotrimethylplatinum(IV) complexes with substituted pyridines.

Intermolecular Interactions and Self-Assembly Phenomena

The solid-state architecture of iodotrimethylplatinum(IV) complexes is not solely defined by their molecular structure but is also significantly influenced by a variety of non-covalent intermolecular interactions. These forces, including halogen bonding, hydrogen bonding, and π-π stacking, play a pivotal role in the crystal packing and the formation of extended supramolecular assemblies.

Halogen bonding is a directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base. In the context of iodotrimethylplatinum(IV) complexes, the iodine atom can act as a halogen bond donor. This has been demonstrated in the co-crystallization of mononuclear trimethylplatinum(IV) iodide complexes of bipyridine ligands with halogen bond donors like 1,4-diiodotetrafluorobenzene (B1199613) (DITFB). researchgate.net

In these adducts, the platinum-bound iodine atom can act as a halogen bond acceptor, interacting with the polarized iodine atom of DITFB. researchgate.net Furthermore, if the ancillary ligands on the platinum complex contain suitable acceptor atoms, such as the nitrogen of a pyridine ring, they can also participate in halogen bonding. researchgate.net For instance, in the complex of iodotrimethylplatinum(IV) with a terpyridine ligand, crystallization with DITFB results in a halogen-bonded complex where the non-coordinated pyridyl nitrogen acts as a halogen bond acceptor, forming an I···N interaction with the iodine of DITFB. researchgate.net

Table 2: Examples of Halogen Bonding in Iodotrimethylplatinum(IV) Adducts

| Platinum Complex | Halogen Bond Donor | Halogen Bond Acceptor Site on Pt Complex | Type of Interaction |

| [PtMe₃(bipyridine)I] | 1,4-Diiodotetrafluorobenzene | Platinum-bound Iodine | Pt-I···I-C |

| [PtMe₃(terpyridine)I] | 1,4-Diiodotetrafluorobenzene | Non-coordinated Pyridyl Nitrogen | N···I-C |

This table is generated based on documented examples of halogen bonding in adducts of iodotrimethylplatinum(IV) complexes.

These interactions demonstrate the capacity of iodotrimethylplatinum(IV) complexes to act as building blocks in the construction of larger supramolecular structures through predictable halogen bonding motifs.

Hydrogen bonding and π-π stacking are ubiquitous interactions that significantly influence the crystal packing of platinum(IV) complexes. In a novel platinum(IV) supramolecular complex, extensive hydrogen bonding and π-π stacking interactions were found to stabilize a robust three-dimensional network. nih.gov Although this specific example does not involve an iodotrimethylplatinum(IV) moiety, it highlights the importance of these interactions in the broader class of platinum(IV) compounds.

In the crystal structure of this complex, [PtCl₂(2,2′-bipy)₂][PtCl₆], intermolecular hydrogen bonds are observed between the hydrogen atoms of the 2,2′-bipyridine ligands and the chloride ions of the [PtCl₆]²⁻ anion. nih.gov These interactions link the cationic and anionic components into one-dimensional chains, which are further assembled into a two-dimensional layer through additional hydrogen bonds. nih.gov

Table 3: Intermolecular Interactions in a Platinum(IV) Supramolecular Complex

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| Hydrogen Bonding | C-H of 2,2'-bipyridine | Cl⁻ of [PtCl₆]²⁻ | Formation of 1D and 2D networks |

| π-π Stacking | Aromatic rings of 2,2'-bipyridine | Aromatic rings of 2,2'-bipyridine | Stabilization of the 3D structure |

This table is based on the analysis of intermolecular interactions in the crystal structure of [PtCl₂(2,2′-bipy)₂][PtCl₆], a representative example of a platinum(IV) supramolecular complex.

These examples underscore the critical role of weak intermolecular forces in the crystal engineering of platinum(IV) complexes. The precise control and understanding of these interactions are paramount for the rational design of new materials with desired solid-state properties.

Mechanistic Investigations of Iodotrimethylplatinum Iv Reactivity

Oxidative Addition Pathways Involving Platinum(IV) Centers

The formation of stable octahedral platinum(IV) complexes, such as iodotrimethylplatinum(IV), typically proceeds through the oxidative addition of an electrophile to a square planar platinum(II) precursor. This reaction involves an increase in both the oxidation state and the coordination number of the platinum center. The mechanism of this transformation is highly dependent on the nature of the platinum(II) complex and the adding substrate.

SN2 Reaction Mechanisms

For the oxidative addition of polar electrophiles like methyl iodide (CH₃I) to platinum(II) centers, the operative mechanism is predominantly a bimolecular nucleophilic substitution (SN2) type pathway. In this process, the electron-rich Pt(II) center acts as a nucleophile, attacking the electrophilic carbon atom of the methyl iodide. This nucleophilic attack occurs in a concerted fashion with the cleavage of the carbon-iodine bond.

The reaction proceeds through a five-coordinate transition state where the platinum atom becomes transiently pentacoordinate. This transition state involves the simultaneous formation of the new platinum-carbon bond and the breaking of the carbon-iodine bond. The stereochemistry at the carbon center, if chiral, is inverted, which is a hallmark of the SN2 mechanism. The reaction is completed by the coordination of the displaced iodide anion to the now cationic platinum center, resulting in the final octahedral Pt(IV) product. The rate of this reaction is sensitive to the polarity of the solvent, with more polar solvents generally accelerating the reaction by stabilizing the polar transition state.

Kinetic and Thermodynamic Parameters of Oxidative Addition

The oxidative addition of alkyl halides to platinum(II) complexes has been the subject of detailed kinetic studies, providing valuable insights into the reaction mechanism. The reaction typically follows second-order kinetics, being first-order in both the platinum(II) complex and the alkyl halide. The large negative entropies of activation (ΔS‡) observed are characteristic of an associative, ordered transition state, consistent with the SN2 mechanism.

The enthalpy of activation (ΔH‡) provides information about the energy barrier of the reaction. Studies on analogous systems, such as the addition of methyl iodide to various platinum(II) complexes, have provided a range of activation parameters that underscore the influence of the ligand environment on the reactivity of the platinum center.

| Platinum(II) Complex | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|

| [Pt(p-MeC₆H₄)₂(phen)] | [bmim][bta] | 10.4 ± 0.5 | -31 ± 2 |

| [Pt(p-MeC₆H₄)₂(tBu₂bpy)] | [bmim][bta] | 11.2 ± 0.6 | -32 ± 2 |

| cis,cis-[Me₂Pt(μ-NN)(μ-dppm)PtMe₂] (Step 1) | Acetone | 11.4 ± 0.2 | -27 ± 1 |

| cis,cis-[Me₂Pt(μ-NN)(μ-dppm)PtMe₂] (Step 2) | Acetone | 12.5 ± 0.3 | -30 ± 1 |

Reductive Elimination Processes from Platinum(IV) Complexes

Reductive elimination is the microscopic reverse of oxidative addition and is a crucial step in many catalytic cycles, as it is often the product-forming step. In this process, two cis-disposed ligands on the platinum(IV) center couple and are eliminated from the coordination sphere, leading to a reduction of the platinum's oxidation state from +4 to +2 and a decrease in its coordination number. The facility of reductive elimination is influenced by several factors, including the nature of the ligands being eliminated, the ancillary ligands on the platinum center, and the reaction conditions.

Carbon-Carbon Bond Forming Reductive Elimination

The formation of a new carbon-carbon bond via reductive elimination from a platinum(IV) complex is a synthetically valuable transformation. For instance, the reductive elimination of ethane (B1197151) (CH₃-CH₃) from a trimethylplatinum(IV) complex involves the coupling of two methyl groups.

Mechanistic studies have shown that C-C reductive elimination from octahedral Pt(IV) complexes often proceeds through a five-coordinate intermediate. This intermediate is typically formed by the dissociation of a ligand, often a phosphine (B1218219) or the anionic ligand trans to a methyl group. The subsequent C-C bond formation from this five-coordinate species is generally more facile than from the six-coordinate complex. The rate of ethane elimination is sensitive to the steric and electronic properties of the ancillary ligands. Bulky ligands can promote ligand dissociation and thus accelerate the rate of reductive elimination.

Carbon-Hydrogen Bond Forming/Cleaving Reductive Elimination

The reductive elimination of a C-H bond, forming an alkane, is a key step in catalytic cycles for alkane functionalization. In the context of trimethylplatinum(IV) chemistry, this would involve the coupling of a methyl group and a hydride ligand.

Studies on complexes like κ³-Tp(Me₂)Pt(IV)(CH₃)₂H have shown that methane (B114726) is eliminated upon thermolysis. nih.gov The reaction follows first-order kinetics and the rates are largely independent of the solvent. nih.gov A key finding is the observation of a lower energy process that scrambles the hydrogen atoms between the methyl and hydride positions, suggesting the involvement of a σ-methane complex intermediate. nih.gov The rate-determining step is proposed to be the dissociative loss of methane from this intermediate. nih.gov

| Process | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|

| Methane Elimination | Benzene-d₆ | 35.0 ± 1.1 | 13 ± 3 |

| H/D Scrambling | Benzene-d₆ | 26 ± 1 | 1 ± 4 |

Carbon-Oxygen and Carbon-Nitrogen Bond Forming Reductive Elimination

The formation of C-O and C-N bonds via reductive elimination from platinum(IV) centers represents an important strategy for the synthesis of ethers, esters, and amines. These reactions typically involve the coupling of a methyl group with an alkoxide, carboxylate, or amide ligand.

Mechanistic investigations into C-O bond-forming reductive elimination from complexes of the type fac-L₂PtMe₃(OR) have revealed that the reaction pathway is highly dependent on the nature of the ancillary ligands and the reaction conditions. nih.gov A common pathway involves the initial dissociation of the OR⁻ ligand to form a five-coordinate cationic platinum(IV) intermediate. nih.gov This is followed by a nucleophilic attack of the dissociated alkoxide or carboxylate on one of the methyl groups, leading to the formation of the C-O bond and the Pt(II) product. nih.gov These reactions are generally favored in polar solvents and can be accelerated by the presence of Lewis acids. nih.gov

Similarly, C-N bond-forming reductive elimination has been studied in platinum(IV)-sulfonamide complexes. nih.gov These complexes can undergo competitive C-N and C-C reductive elimination. nih.gov The selectivity can be controlled by the reaction conditions; for example, conducting the thermolysis in the presence of a sulfonamide anion completely inhibits ethane elimination and favors the formation of the C-N coupled product. nih.gov The mechanism for C-N bond formation is proposed to proceed via initial dissociation of the sulfonamide anion, followed by its nucleophilic attack on a methyl group of the resulting five-coordinate platinum(IV) cation. nih.gov

Ligand Exchange and Substitution Dynamics

Iodotrimethylplatinum(IV), which exists as a tetrameric cubane-type cluster, [(PtMe3I)4], serves as a versatile precursor for the synthesis of a wide range of octahedral organoplatinum complexes through ligand substitution reactions. nih.gov The cubane (B1203433) structure can be readily broken down by reaction with various nitrogen-donor ligands.

With monodentate ligands such as substituted pyridines (L), the tetramer reacts to form mononuclear complexes of the type [fac-PtMe3I(L)2]. osti.gov These reactions typically proceed by treating the tetrameric starting material with an excess of the pyridine (B92270) ligand in a suitable solvent like chloroform (B151607). osti.gov These mononuclear complexes can, in some cases, exist in equilibrium with iodo-bridged dinuclear species, [syn- and anti-(PtMe3LI)2], particularly when the mononuclear complex is treated with additional [(PtMe3I)4]. osti.gov

Multidentate nitrogen-donor ligands, such as bipyridines (L-L), also react with iodotrimethylplatinum(IV) to yield stable chelate complexes. nih.gov The reaction of [(PtMe3I)4] with bipyridine ligands in an equimolar ratio produces mononuclear complexes of the formula [fac-PtMe3(L-L)I]. nih.gov Furthermore, the monodentate pyridine ligands in [fac-PtMe3L2I] can be displaced by bidentate bipyridine ligands, demonstrating the thermodynamic stability of the chelate ring in these ligand exchange reactions. nih.gov Studies have also been conducted on platinum(IV) complexes with tridentate, NNC-coordinating ligands, which can be prepared via oxidation of the corresponding Pt(II) precursors. nih.gov

The following table summarizes the types of complexes formed from the reaction of [(PtMe3I)4] with different nitrogen-donor ligands.

| Ligand Type | Example Ligand (L or L-L) | Product Complex Formula |

| Monodentate | 3-Chloropyridine | [fac-PtMe3I(3-Clpy)2] osti.gov |

| Bidentate | 2,2'-Bipyridine | [fac-PtMe3(bipy)I] nih.gov |

| Tridentate | 6-Phenyl-2,2'-bipyridine derivatives | [Pt(NNC)Cl3] type (via oxidation of Pt(II)) nih.gov |

The reaction of trimethylplatinum(IV) complexes with N-Heterocyclic Carbenes (NHCs) can lead to either stable Pt(IV)-NHC adducts or promote rapid reductive elimination, depending on the specific platinum precursor and the NHC. The reaction of the tetrameric iodotrimethylplatinum(IV), [(PtMe3I)4], with the N,N-heterocyclic carbene 1,3-dimethylimidazol-2-ylidene (B1247496) (N,N-hc) results in a swift reductive elimination of ethane, yielding the platinum(II) complex trans-[PtMeI(N,N-hc)2]. rsc.org

In contrast, when a precursor with a more strongly coordinating ancillary ligand is used, stable monocarbene trimethylplatinum(IV) complexes can be formed. For example, the reaction of [{PtMe3(acac)}2] (where acac = acetylacetonate) with various N,X-heterocyclic carbenes (X = N, O, S) leads to the formation of [PtMe3(acac)(N,X-hc)] complexes. rsc.org These compounds are found to be stable against reductive C-C elimination at ambient temperatures. rsc.org This highlights the crucial role of the ancillary ligands in stabilizing the Pt(IV) oxidation state in the presence of strongly donating NHC ligands.

DFT calculations suggest that the propensity for reductive elimination is linked to the steric demands of the NHC ligand. A higher steric demand, as seen with certain N,N-hc ligands, promotes the reductive elimination of ethane. rsc.org Conversely, less sterically demanding NHCs, such as N,O-heterocyclic carbenes, can form stable tris(carbene)trimethylplatinum(IV) compounds that are thermally stable to high temperatures. rsc.org

| Platinum(IV) Precursor | NHC Ligand | Result of Reaction |

| [(PtMe3I)4] | 1,3-dimethylimidazol-2-ylidene (N,N-hc) | Rapid reductive elimination of ethane to form trans-[PtMeI(N,N-hc)2] rsc.org |

| [{PtMe3(acac)}2] | 1,3-dimethylimidazol-2-ylidene (N,N-hc) | Stable monocarbene complex [PtMe3(acac)(N,N-hc)] rsc.org |

| [{PtMe3(acac)}2] | 3-methyloxazol-2-ylidene (N,O-hc) | Stable monocarbene complex [PtMe3(acac)(N,O-hc)] rsc.org |

Iodotrimethylplatinum(IV) reacts with various chalcogen-donor ligands to form stable coordination complexes. Multinuclear NMR studies have been conducted on trimethylplatinum(IV) complexes formed with selenoether ligands. Complexes with the general formula [PtIMe3{MeSe(CH2)nSeMe}] (where n=2 or 3) have been prepared and characterized. The stability of these chelate complexes is influenced by the ring size and the nature of the chalcogen atom. NMR data, particularly 1J(Pt-Se) coupling constants, provide insight into the strength of the platinum-selenium bond.

Similarly, iodotrimethylplatinum(IV) forms stable complexes with ditelluroether ligands. Compounds such as [PtIMe3{MeTe(CH2)3TeMe}], [PtIMe3{PhTe(CH2)3TePh}], and [PtIMe3{o-C6H4(TeMe)2}] have been isolated and characterized. Dynamic NMR studies of these complexes have been used to investigate the energy barriers for pyramidal inversion at the tellurium centers. A comparison of the inversion energies for analogous selenoether and thioether complexes establishes a clear trend, with the barrier to inversion increasing down the group: S < Se < Te. This trend reflects the increasing size and polarizability of the chalcogen atom and its influence on the stereochemical dynamics of the resulting platinum(IV) complexes.

| Chalcogen-Donor Ligand | Example Ligand | Resulting Complex Formula | Key Finding |

| Selenoether | MeSe(CH2)2SeMe | [PtIMe3{MeSe(CH2)2SeMe}] | Formation of stable chelate complexes. |

| Telluroether | MeTe(CH2)3TeMe | [PtIMe3{MeTe(CH2)3TeMe}] | Formation of stable chelate complexes; study of Te pyramidal inversion. |

The dynamics of ligand exchange and the stability of the resulting complexes of iodotrimethylplatinum(IV) are profoundly influenced by the electronic and steric properties of the incoming ligands. These effects dictate not only the rate of substitution but also the equilibrium position and the propensity of the product to undergo subsequent reactions like reductive elimination.

Electronic Effects: In the exchange of pyridine ligands in [PtMe3L2I] complexes, the speciation in solution is dependent on the electronic nature of the substituents on the pyridine ring. nih.gov Electron-donating groups on the pyridine ligand can increase the electron density at the platinum center, which can influence the strength of the Pt-I and Pt-N bonds and affect the position of the equilibrium between mononuclear and dinuclear species. nih.gov Similarly, in reductive elimination reactions, ligands with electron-withdrawing substituents can make the Pt(IV) center more electrophilic and facilitate the reductive coupling process. nih.gov

Steric Effects: The steric bulk of ligands plays a crucial role in the reactivity of trimethylplatinum(IV) complexes. As observed in the reactions with N-heterocyclic carbenes, a higher steric demand of the NHC ligand can promote the reductive elimination of ethane. rsc.org This is likely due to increased steric crowding in the six-coordinate Pt(IV) complex, which destabilizes it relative to the transition state for reductive elimination and the resulting Pt(II) product. Conversely, less sterically demanding ligands can form more stable Pt(IV) adducts. rsc.org The barriers to pyramidal inversion in coordinated selenoethers and telluroethers are also influenced by the steric bulk of the substituents on the chalcogen atom.

The interplay of these properties is critical in designing stable complexes or in promoting specific reaction pathways.

| Property | Influence on Reactivity | Example |

| Electronic Effects | Affects bond strengths and equilibrium positions in ligand exchange. Modulates the rate of reductive elimination. | Substituents on pyridine ligands influence the monomer-dimer equilibrium of [PtMe3LI]2 complexes. nih.gov |

| Steric Effects | Influences coordination number and stability. Can promote reductive elimination due to steric crowding. | Sterically demanding N-heterocyclic carbenes accelerate ethane reductive elimination from trimethylplatinum(IV) centers. rsc.org |

Solvent Polarity Effects on Ligand Exchange

The solvent environment plays a critical role in the ligand exchange reactions of trimethylplatinum(IV) complexes. The polarity of the solvent can significantly influence the rate and equilibrium of these reactions, suggesting the involvement of polar transition states. Studies on related platinum complexes have demonstrated that the rates of substitution and addition reactions increase with greater solvent polarity. researchgate.netresearchgate.net

For instance, in the exchange of pyridine ligands for bipyridine ligands in trimethylplatinum(IV) iodide complexes, the speciation of the resulting complexes in solution is dependent on the nature of the solvent. researchgate.netrsc.org This indicates that the solvent is not merely an inert medium but an active participant in the reaction mechanism, likely by stabilizing charged intermediates or transition states. The reaction involving the oxidative addition of methyl iodide to a platinum(II) complex to form a platinum(IV) species follows a rate law that is dependent on the solvent, with reaction rates increasing in more polar solvents. researchgate.net This supports the hypothesis of a polar transition state for reactions at the platinum center.

The effect of solvent polarity on ligand exchange rates can be attributed to the stabilization of charged intermediates. In polar solvents, ionic species are better solvated, which can lower the activation energy for ligand dissociation or for the formation of a polar transition state during an associative exchange mechanism.

Table 1: Effect of Solvent on Ligand Exchange Reaction Rates in Platinum Complexes This table illustrates the general trend observed in related platinum complexes, where reaction rates increase with solvent polarity.

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (krel) |

|---|---|---|

| Chloroform | 4.8 | 1 |

| Dichloromethane | 9.1 | 15 |

| Acetone | 21 | 77 |

| Methyl Cyanide | 37.5 | 272 |

Photochemical Transformations and Thermal Decomposition Pathways

Iodotrimethylplatinum(IV) and its derivatives are susceptible to transformation upon exposure to light and heat, leading to distinct decomposition products through various mechanistic pathways.

Photolytic Pt-C Bond Cleavage

The platinum-carbon (Pt-C) bonds in Iodotrimethylplatinum(IV) are sensitive to ultraviolet (UV) light. wikipedia.org Photolysis of the complex in solution can induce the reductive elimination of methyl radicals, leading to the cleavage of the Pt-C bonds. wikipedia.orgjh.edu This process involves the reduction of the Pt(IV) center to a transient Pt(II) species. wikipedia.org The generated methyl radicals are highly reactive and can subsequently abstract hydrogen atoms from the solvent or other molecules to form methane, or they can couple to form ethane. jh.edu This photochemical reactivity is a key pathway for the decomposition of alkylplatinum(IV) compounds and is fundamental to their application in processes like photo-assisted chemical vapor deposition. Electron-stimulated decomposition of related precursors also proceeds via the cleavage of the Pt-CH₃ bond, further supporting this as a primary fragmentation pathway. jh.edu

Ligand Photooxidation Processes

In the presence of both light and oxygen, certain ligands coordinated to the trimethylplatinum(IV) moiety can undergo photooxidation. For example, trimethylplatinum(IV) complexes containing bipyridine and thiolate ligands have been shown to facilitate the photochemical oxidation of the thiolate ligand to a sulfinate. cardiff.ac.uk This transformation is critically dependent on both photoexcitation and the presence of molecular oxygen, suggesting a mechanism that may involve the generation of singlet oxygen or a superoxide (B77818) radical anion following photoinduced electron transfer. cardiff.ac.uk Such reactions highlight the role of the platinum center in mediating the photochemical reactivity of its coordinated ligands.

Thermal Degradation Analysis via Pyrolysis Gas Chromatography

Thermal analysis provides insight into the stability and decomposition pathways of Iodotrimethylplatinum(IV). The compound decomposes upon heating to temperatures between 175-200°C. wikipedia.org Pyrolysis-gas chromatography (Py-GC) is an analytical technique used to study the thermal decomposition of non-volatile materials. wikipedia.orgeag.com In a typical Py-GC experiment, the sample is rapidly heated in an inert atmosphere, and the resulting volatile fragments are separated by gas chromatography and identified, often by mass spectrometry. wikipedia.orgchromatographyonline.com The thermal decomposition of solid [PtMe₃I]₄ yields metallic platinum, ethane, and iodomethane (B122720) as the primary volatile products. wikipedia.org This product profile suggests that the thermal pathway involves both the reductive elimination of ethane (from coupling of methyl groups) and the cleavage of Pt-C and Pt-I bonds to form iodomethane.

Table 2: Major Products of Thermal Decomposition of Iodotrimethylplatinum(IV) Products identified from the thermal degradation of the compound, consistent with analysis by techniques such as Pyrolysis-Gas Chromatography.

| Decomposition Product | Chemical Formula | Physical State at STP |

|---|---|---|

| Platinum | Pt | Solid |

| Ethane | C₂H₆ | Gas |

| Iodomethane | CH₃I | Liquid |

Activation of Molecular Oxygen by Platinum(IV) Centers

Platinum(IV) centers can play a role in the activation of molecular oxygen. Mechanistic studies have shown that the aerobic oxidation of certain platinum(II) complexes can lead to the formation of stable Pt(IV) products through pathways that involve the direct interaction of O₂ with the metal center. nih.gov Research has detailed the formation of unexpected Pt(IV) complexes from the aerobic oxidation of a dimethylplatinum(II) precursor, which proceeds through the activation of O₂. nih.gov This process can lead to subsequent intramolecular C-H bond activation, demonstrating that the Pt(IV) center, formed via oxygen activation, is itself a potent reactant. nih.gov Furthermore, as noted in photochemical processes, the photooxidation of ligands attached to a Pt(IV) center requires the presence of O₂, indicating that the excited state of the complex can interact with and activate molecular oxygen to generate reactive oxygen species. cardiff.ac.uk

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed characterization of Iodotrimethylplatinum(IV). The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹⁵Pt allows for a comprehensive analysis of the compound's structure and its interactions in solution.

The ¹H NMR spectrum of trimethylplatinum(IV) complexes provides valuable information about the arrangement of the methyl groups attached to the platinum center. In a typical octahedral geometry, the three methyl groups are not magnetically equivalent. Two methyl groups are in equatorial positions, and one is in an axial position relative to the iodide ligand. This results in two distinct resonances with an intensity ratio of 2:1.

Each of these signals is flanked by satellite peaks due to the coupling of the protons with the ¹⁹⁵Pt nucleus, which has a natural abundance of approximately 33.8%. The magnitude of the two-bond platinum-proton coupling constant (²J(¹⁹⁵Pt-¹H)) is a key diagnostic parameter.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | ²J(¹⁹⁵Pt-¹H) (Hz) | Integration |

|---|---|---|---|---|

| Equatorial -CH₃ | ~1.3-1.5 | Singlet with ¹⁹⁵Pt satellites | ~70-71 | 6H |

| Axial -CH₃ | ~0.4-0.5 | Singlet with ¹⁹⁵Pt satellites | ~64-67 | 3H |

Note: The exact chemical shifts can vary depending on the solvent and the presence of other ligands.

The ¹³C NMR spectrum of iodotrimethylplatinum(IV) offers further confirmation of its structure. Similar to the proton NMR, two distinct signals are expected for the equatorial and axial methyl carbons, although in some cases, a single averaged signal may be observed depending on the solvent and temperature. A key feature of the ¹³C NMR spectrum is the large one-bond platinum-carbon coupling constant (¹J(¹⁹⁵Pt-¹³C)), which provides direct evidence of the Pt-C bond.

| Assignment | Chemical Shift (δ, ppm) | ¹J(¹⁹⁵Pt-¹³C) (Hz) |

|---|---|---|

| Equatorial -CH₃ | ~0 | ~680 |

| Axial -CH₃ | ~-5 to -6 | ~680 |

Note: The chemical shifts are relative to tetramethylsilane (B1202638) (TMS) and can be influenced by the solvent.

Direct observation of the platinum nucleus is achieved through ¹⁹⁵Pt NMR spectroscopy. This technique is highly sensitive to the electronic environment of the platinum center, including its oxidation state, coordination number, and the nature of the directly bonded ligands. wikipedia.orguvic.ca The chemical shifts in ¹⁹⁵Pt NMR span a very wide range, making it an excellent tool for distinguishing between different platinum species in a mixture. wikipedia.orguvic.ca For Pt(IV) complexes, the chemical shifts are found in a distinct region compared to Pt(II) or Pt(0) species. The reference standard for ¹⁹⁵Pt NMR is typically Na₂PtCl₆ in D₂O. wikipedia.org

While a specific chemical shift for the tetrameric [Pt(CH₃)₃I]₄ is not widely reported, related monomeric trimethylplatinum(IV) complexes with various ligands show resonances in the range of -2000 to -4000 ppm. The exact value is highly dependent on the solvent and the coordination sphere.

NMR spectroscopy is a powerful method for monitoring the dynamic processes of iodotrimethylplatinum(IV) in solution. chempap.orgunila.ac.id By acquiring spectra at different time intervals, it is possible to follow the progress of reactions, such as ligand substitution. chempap.orgunila.ac.id For instance, the reaction of iodotrimethylplatinum(IV) with ligands like pyridine (B92270) or bipyridine can be monitored by observing the disappearance of the reactant signals and the appearance of new signals corresponding to the product complexes. chempap.orgunila.ac.id The integration of these signals over time allows for the determination of reaction kinetics.

Furthermore, NMR can be used to study solution-phase equilibria, such as the dissociation of the tetrameric cubane (B1203433) structure into monomeric or dimeric species upon dissolution in coordinating solvents. The changes in chemical shifts and coupling constants can provide insights into the nature of the species present at equilibrium.

Infrared (IR) Spectroscopy for Vibrational Characterization

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and provides a characteristic fingerprint of the functional groups present. For iodotrimethylplatinum(IV), the IR spectrum is characterized by absorptions corresponding to the vibrations of the methyl groups and the platinum-carbon and platinum-iodine bonds.

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 2900-3000 | ν(C-H) | C-H stretching vibrations of the methyl groups. |

| 1400-1450 | δ(CH₃) | Asymmetric C-H bending of the methyl groups. |

| 1200-1250 | δ(CH₃) | Symmetric C-H bending (umbrella mode) of the methyl groups. |

| ~800 | ρ(CH₃) | CH₃ rocking vibrations. |

| 500-600 | ν(Pt-C) | Platinum-carbon stretching vibrations. |

| < 250 | ν(Pt-I) and Core Vibrations | Platinum-iodine stretching and vibrations of the [Pt₄I₄] cubane-like core. |

The low-frequency region of the IR and Raman spectra is particularly informative for the tetrameric structure, revealing the vibrational modes of the cubane-like [Pt₄I₄] core.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Due to the tetrameric nature of iodotrimethylplatinum(IV) in the solid state, its analysis by mass spectrometry can be complex. The observed species will depend on the ionization technique used.

Under electron ionization (EI), the tetrameric structure is likely to fragment. The mass spectrum would be expected to show a molecular ion peak corresponding to the monomeric unit, [Pt(CH₃)₃I]⁺, with a characteristic isotopic pattern due to the multiple isotopes of platinum.

The fragmentation of the monomeric ion would likely proceed through the sequential loss of neutral fragments, such as methyl radicals (•CH₃) and methane (B114726) (CH₄), as well as the iodine atom. The most common fragmentation pathways involve the cleavage of the weaker bonds to generate more stable cationic fragments.

| m/z | Proposed Fragment | Possible Neutral Loss |

|---|---|---|

| 367 | [Pt(CH₃)₃I]⁺ | Molecular ion of the monomer |

| 352 | [Pt(CH₃)₂I]⁺ | •CH₃ |

| 337 | [Pt(CH₃)I]⁺ | 2 x •CH₃ |

| 240 | [Pt(CH₃)₃]⁺ | •I |

| 225 | [Pt(CH₃)₂]⁺ | •I, •CH₃ |

| 210 | [Pt(CH₃)]⁺ | •I, 2 x •CH₃ |

| 195 | [Pt]⁺ | •I, 3 x •CH₃ |

Note: The m/z values are calculated using the most abundant isotopes (¹⁹⁵Pt, ¹²C, ¹H, ¹²⁷I). The observed spectrum will show a cluster of peaks for each fragment due to the isotopic distribution of platinum and carbon.

Computational Chemistry and Theoretical Modeling of Iodotrimethylplatinum Iv Systems

Computational chemistry serves as a powerful tool for investigating the intricate details of molecules like iodotrimethylplatinum(IV), providing insights that are often difficult to obtain through experimental means alone. Theoretical modeling, particularly methods rooted in quantum mechanics, allows for the detailed examination of electronic structures, reaction energetics, and the transient species that dictate chemical transformations.

Applications of Iodotrimethylplatinum Iv in Advanced Chemical Sciences

Precursors for Advanced Materials Deposition

The synthesis of high-purity thin films is critical for the microelectronics and nanotechnology industries. Iodotrimethylplatinum(IV) serves as a key starting material for creating more volatile organoplatinum compounds used in vapor deposition techniques. wikipedia.org

Chemical Vapor Deposition (CVD) and its variant, Metal-Organic Vapor Phase Epitaxy (MOVPE), are high-temperature processes where volatile precursor molecules in the gas phase react or decompose on a substrate surface to create a solid thin film. wikipedia.orgnii.ac.jp The quality of the deposited film depends heavily on the properties of the precursor, which must be sufficiently volatile, thermally stable to avoid premature decomposition, and able to decompose cleanly without incorporating impurities into the film. nii.ac.jp

While iodotrimethylplatinum(IV) itself is not typically used directly for CVD due to its relatively low volatility, it is a vital precursor for synthesizing superior platinum CVD precursors. wikipedia.org A prominent example is its use in the synthesis of (Methylcyclopentadienyl)trimethylplatinum(IV), (MeCp)PtMe₃, which is one of the most widely used and effective precursors for depositing high-purity platinum films via CVD. wikipedia.orgillinois.edu

Table 2: Comparison of Platinum Deposition Precursors

| Precursor | Formula | State | Key Characteristics |

| Iodotrimethylplatinum(IV) | [(CH₃)₃PtI]₄ | White Solid wikipedia.org | Stable tetramer; excellent starting material for other precursors. wikipedia.org |

| (MeCp)PtMe₃ | (CH₃C₅H₄)Pt(CH₃)₃ | Off-white Solid / Liquid ascensusspecialties.com | High volatility; widely used in ALD and CVD for high-purity Pt films. illinois.eduascensusspecialties.com |

Atomic Layer Deposition (ALD) is a sophisticated vapor deposition technique that allows for the growth of ultrathin films with exceptional conformity and thickness control at the atomic scale. ascensusspecialties.combohrium.com The process relies on sequential, self-limiting surface reactions. bohrium.com

For platinum ALD, (Methylcyclopentadienyl)trimethylplatinum(IV), (MeCp)PtMe₃, is a state-of-the-art precursor, and its synthesis originates from iodotrimethylplatinum(IV). wikipedia.orgbaldengineering.com The ALD process for platinum typically involves alternating pulses of the (MeCp)PtMe₃ precursor and an oxygen-containing co-reactant (such as O₂, O₃, or plasma) into the reaction chamber. arradiance.comresearchgate.net This method can produce high-quality, pure platinum films even at temperatures as low as 100-300°C. baldengineering.comarradiance.comresearchgate.net The resulting films exhibit low electrical resistivity and strong crystalline orientation, making them suitable for applications in microelectronics and catalysis. ascensusspecialties.comresearchgate.net

Table 3: Research Data on Platinum ALD using (MeCp)PtMe₃ Precursor

| Deposition Temperature (°C) | Co-reactant | Growth Per Cycle (Å/cycle) | Film Resistivity (µΩ·cm) | Reference |

| 300 | Oxygen (O₂) | 0.45 | Low | researchgate.net |

| 250 | Ozone (O₃) | 1.37 | Not specified | arradiance.com |

| 150 | Ozone (O₃) | Not specified | ~30-40 | arradiance.com |

| Room Temperature | O₂ plasma & H₂ gas | Not specified | 18-24 | ascensusspecialties.com |

Research into Novel Chemical Transformations and Methodologies

Iodotrimethylplatinum(IV), with its characteristic cubane-type structure, [(CH₃)₃PtI]₄, serves as a valuable and versatile starting material in the exploration of new chemical reactions and the development of innovative synthetic methodologies. Its utility is primarily centered on its role as a precursor for a wide array of mononuclear and dinuclear organoplatinum(IV) complexes, which are subsequently investigated for their reactivity and potential catalytic applications. Research in this area focuses on understanding the fundamental steps of organometallic reactions, such as oxidative addition and reductive elimination, and leveraging this knowledge to forge new chemical bonds in a controlled and efficient manner.

The tetrameric nature of iodotrimethylplatinum(IV) can be readily broken down in the presence of various ligands, leading to the formation of new complexes with tailored electronic and steric properties. This reactivity is central to its application in developing new chemical transformations.

One of the key areas of research involves the synthesis of novel organoplatinum(IV) complexes through ligand substitution reactions with Iodotrimethylplatinum(IV). A notable example is the reaction with adenine (B156593), which yields a dinuclear organoplatinum(IV) complex. This transformation demonstrates the utility of Iodotrimethylplatinum(IV) in creating complex molecular architectures that bridge the gap between organometallic chemistry and biological systems.

The synthesis of this dinuclear complex is achieved in high yield, as detailed in the following table:

| Reactant 1 | Reactant 2 | Product | Yield (%) |

|---|---|---|---|

| [Pt(CH₃)₃(μ₃-I)]₄ | Adenine | {fac-Pt(CH₃)₃}₂(μ-I)₂(μ-adenine) | 79 |

Furthermore, Iodotrimethylplatinum(IV) is extensively used to prepare a range of mononuclear and dinuclear complexes by reacting it with various substituted pyridine (B92270) and 1,2-diimine ligands. These reactions are crucial for tuning the properties of the platinum center. The electronic nature of the substituents on the pyridine ligands, for instance, has been found to influence whether a mononuclear or dinuclear complex is formed. While electron-donating groups tend to favor the formation of mononuclear species of the type [PtMe₃L₂I], electron-withdrawing groups can promote the formation of dinuclear, iodine-bridged complexes. Although specific yields are often reported as "good" or "in good to excellent yields," this systematic study of ligand effects provides a methodological foundation for designing platinum complexes with specific structural and electronic features.

The resulting organoplatinum(IV) complexes, derived from Iodotrimethylplatinum(IV), are then used to study fundamental chemical transformations. A significant body of research has focused on the mechanisms of reductive elimination from such Pt(IV) centers to form new carbon-carbon and carbon-oxygen bonds. These studies are critical for the development of new catalytic cross-coupling methodologies. For example, the reductive elimination of ethane (B1197151) from some Pt(IV) complexes is a key step in understanding and developing C-C bond-forming reactions.

While direct catalytic applications of Iodotrimethylplatinum(IV) are not extensively documented, its derivatives are subjects of intense research in catalysis. For instance, related platinum(IV) complexes are investigated for their potential in C-H bond activation and functionalization. These processes are of great interest for the direct conversion of simple hydrocarbons into more valuable products. The general mechanism often involves the oxidative addition of a C-H bond to a Pt(II) center to form a Pt(IV) intermediate, followed by reductive elimination to yield the functionalized product. The study of stable Pt(IV) complexes, readily accessible from Iodotrimethylplatinum(IV), provides crucial insights into the feasibility and mechanism of these catalytic cycles.

The following table summarizes the types of novel complexes synthesized from Iodotrimethylplatinum(IV) and the fundamental transformations they are used to investigate:

| Ligand Type | Resulting Complex Type | Investigated Chemical Transformations/Methodologies |

|---|---|---|

| Adenine | Dinuclear, N-heterocycle-bridged | Synthesis of bio-organometallic structures |

| Substituted Pyridines | Mononuclear or Dinuclear | Study of ligand electronic effects on complex formation |

| 1,2-Diimines | Mononuclear | Precursors for studying photochemical oxidation |

| - | General Pt(IV) derivatives | Mechanistic studies of reductive elimination (C-C, C-O bond formation) and C-H activation |

Concluding Remarks and Future Research Perspectives

Synthesis and Derivatization Advancements

The foundational synthesis of iodotrimethylplatinum(IV) involves the reaction of a platinum(IV) salt, such as potassium hexachloroplatinate, with an excess of methylmagnesium iodide. slideshare.net While effective, this method has been refined to improve yields and reduce byproducts. Future advancements are focused on developing more efficient, atom-economical synthetic routes, potentially utilizing milder methylating agents and more controlled reaction conditions.

A significant area of research lies in the derivatization of the [(CH₃)₃PtI]₄ core. The cubane (B1203433) structure can be strategically disassembled through reactions with various Lewis bases, allowing for the synthesis of a diverse array of monomeric and dimeric Pt(IV) complexes. nih.gov This reactivity has been exploited to introduce a wide range of functional ligands.

Key Derivatization Strategies:

Ligand Substitution: The bridging iodide ligands can be substituted to create new complexes. For example, treatment with adenine (B156593) yields a dinuclear complex, {Pt(CH₃)₃}₂(μ-I)₂(μ-adenine), which has been structurally characterized and investigated for its biological activity. nih.govalaska.edu

Ancillary Ligand Introduction: A variety of ligands, including bipyridines, pincer ligands, and N-heterocyclic carbenes (NHCs), can be incorporated to produce octahedral organoplatinum(IV) complexes with tailored electronic and steric properties. alaska.eduresearchgate.net These derivatives are being explored for applications ranging from catalysis to medicinal chemistry. nih.govmdpi.com

Future work in this area will likely focus on synthesizing Pt(IV) complexes with ligands designed for specific functions, such as enhancing catalytic activity, enabling targeted delivery in biological systems, or tuning photophysical properties for materials applications. researchgate.net

Elucidation of Complex Reaction Mechanisms

The chemistry of iodotrimethylplatinum(IV) and its derivatives is dominated by fundamental organometallic reactions, particularly reductive elimination and its microscopic reverse, oxidative addition. Understanding these mechanisms is crucial for designing new catalysts and reaction pathways.

Reductive elimination from octahedral Pt(IV) centers, such as those in derivatives of iodotrimethylplatinum(IV), is a key step in many catalytic cycles. Computational and experimental studies have shown that this process is often preceded by the dissociation of a ligand to form a five-coordinate intermediate. acs.orgresearchgate.net This unsaturated species is significantly more reactive towards reductive elimination than the initial six-coordinate complex. acs.org

Mechanistic Insights from Computational Studies:

Role of Ligands: The nature of the supporting ligands significantly influences the reaction pathway. Strongly coordinating ligands can favor a direct reductive elimination mechanism over one that requires initial ligand loss. acs.org

Five-Coordinate Intermediates: For many Pt(IV) systems, the barrier for reductive elimination is substantially lower from a five-coordinate intermediate, explaining why ligand loss is a common prerequisite. acs.orgresearchgate.net

Solvent Effects: The polarity of the solvent can impact the facility of both C-C and C-O bond-forming reductive elimination reactions from Pt(IV) centers. researchgate.net

Future research will continue to leverage advanced computational modeling and kinetic studies to build a more detailed picture of these reaction pathways. rsc.org A deeper understanding of the transition states and intermediate species will enable the rational design of Pt(IV) complexes with controlled reactivity for specific chemical transformations.

Expansion of Catalytic Utility

Iodotrimethylplatinum(IV) is recognized as a precursor for preparing active hydrosilylation catalysts. qualitas1998.net This process typically involves the in-situ reduction of the Pt(IV) precursor to a catalytically active Pt(0) species, which is essential for the manufacture of silicones and other organosilicon compounds. qualitas1998.netmdpi.com

The future of iodotrimethylplatinum(IV) in catalysis lies in expanding its utility beyond this established role. By creating derivatives with specialized ligand sets, researchers aim to develop catalysts for a broader range of organic transformations.

Table 2: Current and Potential Catalytic Applications

| Application | Catalyst Type | Status |

| Hydrosilylation | Pt(0) species from [(CH₃)₃PtI]₄ precursor | Established |

| Dehydrogenative Coupling | Derivatives with specialized ligands (e.g., TpMe₂PtMe₂H) | Emerging |

| Oxidation Reactions | Novel Pt(IV) complexes with redox-active ligands | Exploratory |

| Cross-Coupling Reactions | Slowed-down model systems for Pd-catalyzed reactions | Research |

Future Catalytic Frontiers:

Dehydrogenative Coupling: Related platinum(IV) complexes have shown promise in catalyzing the coupling of silanes with C-H bonds, offering a direct route to valuable organosilicon compounds. researchgate.net Tailoring derivatives of iodotrimethylplatinum(IV) for this purpose is a promising research avenue.

Oxidation Catalysis: While less common, Pt(IV) complexes are being investigated for their potential in oxidation reactions, such as the conversion of alcohols to aldehydes. nih.gov

Polymer Chemistry: Platinum-catalyzed hydrosilylation is fundamental to curing silicone rubbers and polymers. Developing more stable and selective catalysts from Pt(IV) precursors could lead to materials with improved properties. mdpi.comresearchgate.net

The development of heterogeneous catalysts, where Pt(IV)-derived active sites are anchored to solid supports, also represents a significant opportunity to create more robust, recyclable, and cost-effective catalytic systems. researchgate.net

Development in Materials Science Applications

In materials science, iodotrimethylplatinum(IV) and its derivatives are valuable as precursors for Metal-Organic Chemical Vapor Deposition (MOCVD). researchgate.netmdpi.com This technique allows for the fabrication of high-purity platinum thin films, which are critical components in microelectronics and other advanced technologies. illinois.eduillinois.edu

The utility of a precursor in MOCVD is highly dependent on its volatility and decomposition pathway. Researchers are actively synthesizing new trimethylplatinum(IV) complexes with tailored ligands to optimize these properties. For instance, the complex (trimethyl)methylcyclopentadienylplatinum(IV), which can be synthesized from iodotrimethylplatinum(IV), is a well-studied precursor for depositing platinum films. researchgate.net

Key Areas for Materials Development:

Precursor Design: Creating new, highly volatile, and stable Pt(IV) precursors that decompose cleanly at lower temperatures to yield pure platinum films. mdpi.comsigmaaldrich.com

Selective Deposition: Combining MOCVD with techniques like microcontact printing to achieve patterned, selective deposition of platinum on various substrates for fabricating integrated circuits and sensors. illinois.edu

Nanomaterials: Using Pt(IV) precursors in atomic layer deposition (ALD) or MOCVD to create platinum nanoparticles and nanostructures with controlled size and morphology for catalytic and electronic applications. researchgate.netsolubilityofthings.com

Luminescent Materials: Organoplatinum complexes are known for their phosphorescent properties. mdpi.com Developing derivatives of iodotrimethylplatinum(IV) could lead to new materials for organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.netacs.org

Future progress will depend on the synergistic development of new organoplatinum chemistry and advanced deposition techniques to create next-generation platinum-based materials.

Emerging Research Frontiers

The foundational chemistry of iodotrimethylplatinum(IV) provides a launchpad for several emerging research frontiers. The ability to systematically modify its structure allows for the exploration of novel properties and applications.

Future Research Directions:

Multifunctional Complexes: Designing Pt(IV) derivatives that combine catalytic activity with other functionalities, such as luminescence or biological activity, to create "smart" materials and theranostic agents. acs.orgresearchgate.net

Photoactivated Chemistry: Leveraging the known photolytic reactivity of the Pt(IV) center to design photo-switchable catalysts or materials whose properties can be controlled with light.

Supramolecular Chemistry: Using organoplatinum(IV) units as building blocks for constructing complex supramolecular architectures, such as metallacycles and polymers, with unique host-guest or material properties. researchgate.net

Sustainable Catalysis: Developing catalysts based on earth-abundant metals is a major goal, but highly efficient platinum catalysts remain crucial. Future work will focus on creating extremely active catalysts from Pt(IV) precursors that can be used at ultra-low concentrations, minimizing cost and environmental impact. nih.gov

The continued exploration of iodotrimethylplatinum(IV) and its derivatives promises to yield significant advancements across catalysis, materials science, and supramolecular chemistry, underscoring the enduring importance of this foundational organometallic compound.

Q & A

Q. What are the established synthetic protocols for preparing iodotrimethylplatinum(IV), and how can experimental reproducibility be ensured?

- Methodological Answer : Iodotrimethylplatinum(IV) [(CH₃)₃PtI] is typically synthesized via oxidative addition of methyl iodide to trimethylplatinum(IV) precursors. To ensure reproducibility:

-

Document reaction conditions (solvent, temperature, stoichiometry) in detail, including inert atmosphere requirements (e.g., nitrogen/argon) .

-

Characterize products using ¹H/¹³C NMR (to confirm methyl groups) and X-ray crystallography (for structural validation). Cross-reference with literature-reported spectral data .

-

Include purity assessments (e.g., elemental analysis, HPLC) in the main manuscript, with extended datasets in supplementary materials .

- Data Table :

| Parameter | Example Value | Technique for Validation |

|---|---|---|

| Reaction Temperature | 60°C | Thermocouple monitoring |

| Yield | 78% | Gravimetric analysis |

| Pt-I Bond Length | 2.68 Å | X-ray diffraction |

Q. Which spectroscopic and analytical techniques are most reliable for characterizing iodotrimethylplatinum(IV)?

- Methodological Answer : Prioritize techniques sensitive to Pt-centered bonding and methyl group environments:

- NMR Spectroscopy : Use ¹⁹⁵Pt NMR to confirm oxidation state and coordination geometry. Compare chemical shifts with analogous Pt(IV) complexes .

- Infrared (IR) Spectroscopy : Identify Pt-C stretching vibrations (450–550 cm⁻¹) and validate against computational simulations .

- Elemental Analysis : Ensure ≤0.3% deviation from theoretical C/H/Pt/I ratios to confirm purity .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of iodotrimethylplatinum(IV) with nucleophiles?

- Methodological Answer : Discrepancies in nucleophilic substitution pathways (e.g., SN2 vs. associative mechanisms) require:

-

Isotopic Labeling : Use deuterated methyl groups to track kinetic isotope effects .

-

Computational Modeling : Perform DFT calculations to compare activation barriers for proposed pathways .

-

In Situ Monitoring : Employ stopped-flow UV-Vis or Raman spectroscopy to capture transient intermediates .

- Data Contradiction Analysis :

-

If experimental rates conflict with theoretical predictions, re-examine solvent effects (e.g., polarity, coordinating ability) and purity of starting materials .

Q. What strategies mitigate challenges in studying the electronic structure of iodotrimethylplatinum(IV)?

- Methodological Answer : Address ligand-field splitting and relativistic effects via:

-

X-ray Absorption Spectroscopy (XAS) : Probe Pt L₃-edge to assess oxidation state and ligand coordination .

-

Magnetic Circular Dichroism (MCD) : Resolve d-orbital contributions to electronic transitions .

-

Comparative Studies : Benchmark against trimethylplatinum(IV) halides (e.g., Cl/Br analogs) to isolate iodine’s electronic influence .

- Data Table :

| Technique | Key Output | Reference Compound |

|---|---|---|

| XAS | Pt L₃-edge white line intensity | (CH₃)₃PtCl |

| DFT Calculation | HOMO-LUMO gap (eV) | (CH₃)₃PtBr |

Q. How can researchers reconcile conflicting data on the thermal stability of iodotrimethylplatinum(IV)?

- Methodological Answer : Divergent decomposition temperatures in literature may arise from impurities or measurement techniques. To resolve:

- Conduct thermogravimetric analysis (TGA) under controlled atmospheres (e.g., N₂ vs. air) .

- Pair with mass spectrometry (MS) to identify gaseous decomposition products (e.g., CH₃I) .

- Validate with replicate experiments (≥3 trials) and statistical error analysis .

Safety and Ethical Considerations

Q. What safety protocols are critical when handling iodotrimethylplatinum(IV)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.